4-Bromo-3-chlorobenzenethiol

Physical property benchmarking Process chemistry Purification engineering

4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) is a dihalogenated aromatic thiol with the molecular formula C₆H₄BrClS and a molecular weight of 223.52 g·mol⁻¹. It belongs to the class of halogen-substituted benzenethiols and features a thiol (–SH) group at position 1, a chlorine atom at position 3, and a bromine atom at position 4 on the benzene ring.

Molecular Formula C6H4BrClS
Molecular Weight 223.52 g/mol
CAS No. 853308-08-4
Cat. No. B1443229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzenethiol
CAS853308-08-4
Molecular FormulaC6H4BrClS
Molecular Weight223.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)Cl)Br
InChIInChI=1S/C6H4BrClS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
InChIKeyOHZIKZATHQXXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4): A Dual-Halogenated Benzenethiol Intermediate for Medicinal Chemistry and Surface Science


4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) is a dihalogenated aromatic thiol with the molecular formula C₆H₄BrClS and a molecular weight of 223.52 g·mol⁻¹ . It belongs to the class of halogen-substituted benzenethiols and features a thiol (–SH) group at position 1, a chlorine atom at position 3, and a bromine atom at position 4 on the benzene ring. The compound is a liquid at ambient temperature with a predicted density of 1.7 ± 0.1 g·cm⁻³, a predicted boiling point of 276.7 ± 20.0 °C at 760 mmHg, and a predicted flash point of 121.1 ± 21.8 °C . It is primarily utilized as a versatile synthetic building block in medicinal chemistry programs and as a precursor for self-assembled monolayer (SAM) studies, where the differential reactivity of bromine versus chlorine substituents enables orthogonal downstream functionalization strategies [1][2].

Why In-Class Benzenethiol Analogs Cannot Substitute for 4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) in Precision Synthesis


Halogenated benzenethiols with identical molecular formulae but different substitution patterns—such as 4-bromo-2-chlorobenzenethiol (CAS 99839-25-5) or 3-bromo-4-chlorobenzenethiol (CAS 1263376-96-0)—are not functionally interchangeable with 4-bromo-3-chlorobenzenethiol. The para-bromo / meta-chloro arrangement in the target compound provides a unique electronic environment that governs both the nucleophilicity of the thiol group and the oxidative addition reactivity of the carbon–halogen bonds in cross-coupling reactions [1]. Moreover, mono-halogenated analogs (e.g., 4-bromobenzenethiol or 4-chlorobenzenethiol) lack the second halogen handle required for sequential, chemoselective functionalization. Physical property differences—including the substantially higher boiling point and density of the 4-bromo-3-chloro derivative relative to mono-halogenated and dichloro congeners—further preclude simple drop-in replacement in processes where distillation behavior or phase partitioning is critical . The quantitative evidence below demonstrates these differentiation dimensions.

Quantitative Comparator Evidence for 4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4): Physical Properties, Reactivity, and Patent-Documented Applications


Elevated Boiling Point and Density Differentiate 4-Bromo-3-chlorobenzenethiol from Mono-Halogenated and Dichloro Analogs

4-Bromo-3-chlorobenzenethiol exhibits a predicted boiling point of 276.7 ± 20.0 °C and a predicted density of 1.7 ± 0.1 g·cm⁻³ . These values are substantially higher than those of the mono-halogenated analogs 4-bromobenzenethiol (boiling point 231.3 ± 13.0 °C, density 1.6 ± 0.1 g·cm⁻³) and 4-chlorobenzenethiol (boiling point 206.8 ± 13.0 °C, density 1.3 ± 0.1 g·cm⁻³), as well as the dihalogenated analog 3,4-dichlorobenzenethiol (density 1.407 g·mL⁻¹ at 25 °C, boiling point 119–120 °C at 10 mmHg) . The boiling point elevation of approximately 45 °C over 4-bromobenzenethiol and approximately 70 °C over 4-chlorobenzenethiol reflects the combined mass and polarizability effects of the dual bromine-plus-chlorine substitution.

Physical property benchmarking Process chemistry Purification engineering

Orthogonal Reactivity: Differential Carbon–Halogen Bond Reactivity Enables Sequential Cross-Coupling with 4-Bromo-3-chlorobenzenethiol

The presence of both bromine and chlorine substituents on the aromatic ring of 4-bromo-3-chlorobenzenethiol provides two carbon–halogen bonds with distinctly different oxidative addition reactivities toward transition-metal catalysts. The C–Br bond (bond dissociation energy approximately 84 kcal·mol⁻¹ for aryl bromides) is significantly more reactive than the C–Cl bond (BDE approximately 95 kcal·mol⁻¹ for aryl chlorides) in Pd- or Cu-catalyzed cross-coupling [1]. This differential reactivity has been exploited in the synthesis of 5-arylthio-pyrrolo[2,3-d]pyrimidine antifolates, where 4-bromo-3-chlorobenzenethiol served as a key intermediate for introducing a 4-bromo-3-chlorophenylthio substituent via chemoselective S-arylation at the more reactive C–Br site of the heterocyclic core, leaving the chlorine substituent on the benzenethiol ring intact for potential downstream diversification [2]. In contrast, mono-halogenated analogs such as 4-bromobenzenethiol offer only a single reactive handle, precluding sequential functionalization strategies.

Chemoselective cross-coupling C–S bond formation Sequential functionalization

Patent-Documented PDE1 Inhibitor Program: 4-Bromo-3-chlorophenyl Moiety Delivers Sub-Nanomolar Enzyme Inhibition (Ki = 0.100 nM)

In U.S. Patent US 9,073,936 B2 (Novartis AG), a compound incorporating the 4-bromo-3-chlorophenyl moiety (designated 'Compound 4' in the patent, derived from 4-bromo-3-chlorobenzenethiol as a synthetic building block) demonstrated a binding affinity Ki of 0.100 nM against phosphodiesterase 1 (PDE1) at pH 7.5 and 2 °C, as recorded in the BindingDB database (entry BDBM168129) [1][2]. This sub-nanomolar potency compares favorably with other PDE1 inhibitor chemotypes described in the same patent family. The 4-bromo-3-chloro substitution pattern on the phenyl ring is believed to contribute optimal halogen bonding interactions and lipophilicity for PDE1 active-site engagement. While direct head-to-head potency data for the free thiol versus alternative building blocks are not publicly available, the patent exemplifies this specific halogenation pattern as part of the preferred structural embodiment.

PDE1 inhibition CNS drug discovery Structure–activity relationship

Electrochemical Reduction Potential on Gold Surfaces: Class-Level Differentiation from Fluorinated and Dichloro Analogs

Surface-enhanced Raman spectroscopy (SERS) studies on p-substituted benzenethiolate self-assembled monolayers (SAMs) on gold electrodes have established that 4-bromobenzenethiol (BrBT) and 4-chlorobenzenethiol (ClBT) monolayers undergo partial electrochemical reductive elimination of the halide at potentials more positive than those required for reduction of the same molecules in solution, forming mixed monolayers of the halogenated benzenethiol and benzenethiol itself; in contrast, 4-fluorobenzenethiol (FBT) cannot be reduced at the surface [1]. While 4-bromo-3-chlorobenzenethiol has not been directly characterized in published SERS studies, the presence of both a reducible C–Br bond and a C–Cl bond on the same aromatic ring predicts a distinct, possibly stepwise reductive desorption profile that cannot be replicated by mono-halogenated (Br-only or Cl-only) or symmetrically dichlorinated analogs. The differential electrochemical stability of C–Br versus C–Cl bonds within the same SAM-forming molecule creates opportunities for in situ surface patterning not available with simpler benzenethiols.

Self-assembled monolayers Electrochemical desorption Surface modification

Commercial Availability and Purity Benchmarking: 4-Bromo-3-chlorobenzenethiol vs. Positional Isomers

4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) is commercially available from multiple suppliers with purity specifications of 95% (AKSci), 95+% (Leyan), and 97% (MolCore) . In comparison, the positional isomer 4-bromo-2-chlorobenzenethiol (CAS 99839-25-5) is offered at 97% purity by CymitQuimica but has fewer documented suppliers, and 3-bromo-4-chlorobenzenethiol (CAS 1263376-96-0) is listed at 95%+ purity from a limited number of vendors . The broader supplier base for the 4-bromo-3-chloro isomer may reflect its preferential use in published synthetic methodologies, including the thymidylate synthase inhibitor program described in the peer-reviewed literature [1]. For procurement purposes, the availability of the target compound from multiple independent suppliers at competitive purity specifications reduces single-source supply risk.

Supply chain Purity specification Procurement

Validated Application Scenarios for 4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of PDE1 Inhibitors with Sub-Nanomolar Affinity

4-Bromo-3-chlorobenzenethiol is the demonstrated synthetic building block for preparing high-affinity PDE1 inhibitors of the chemotype disclosed in US Patent 9,073,936 B2. The resulting compound incorporating the 4-bromo-3-chlorophenyl moiety achieved a Ki of 0.100 nM against PDE1, representing a 5-fold improvement over the next compound in the patent series (Ki = 0.5 nM) [1][2]. Procurement of this specific thiol intermediate enables direct access to the patent-protected chemical space for CNS drug discovery programs targeting dopamine D1 receptor intracellular pathway disorders.

Anticancer Agent Development: Nonclassical Antifolate Thymidylate Synthase Inhibitors

This compound has been employed as a key intermediate in the synthesis of 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines, a series of 17 novel nonclassical antifolate inhibitors of human thymidylate synthase (hTS). The lead analogues from this program (compounds 14, 17, and 18) exhibited IC₅₀ values of 0.28, 0.21, and 0.22 μM against hTS, surpassing the clinically used agents ZD1694 and LY231514 [3]. The 4-bromo-3-chlorophenylthio substituent introduced via this thiol building block contributes electron-withdrawing character that modulates antifolate binding.

Surface Science: Fabrication of Mixed-Composition Self-Assembled Monolayers via Stepwise Electrochemical Reduction

Based on class-level evidence from SERS characterization of halogenated benzenethiol SAMs on gold electrodes, 4-bromo-3-chlorobenzenethiol is predicted to enable stepwise electrochemical modification of surface composition. The C–Br bond undergoes reductive cleavage at more positive potentials than the C–Cl bond, allowing partial dehalogenation to generate mixed monolayers with controlled surface functionality [4]. This capability is not accessible with mono-halogenated thiols (single reduction event) or with 4-fluorobenzenethiol (no on-surface reduction observed), positioning 4-bromo-3-chlorobenzenethiol as a candidate for fabricating SAMs with tunable composition for chemical sensing and molecular electronics.

Process Chemistry: Distillation-Intensive Purification Workflows Requiring High-Boiling Thiol Intermediates

With a predicted boiling point of 276.7 ± 20.0 °C—substantially higher than 4-bromobenzenethiol (231.3 °C) or 4-chlorobenzenethiol (206.8 °C)—4-bromo-3-chlorobenzenethiol is better suited for reactions conducted at elevated temperatures where lower-boiling thiols would be lost through evaporation . Its higher density (1.7 g·cm⁻³ vs. 1.3–1.6 g·cm⁻³ for mono-halogenated analogs) also facilitates cleaner phase separation during aqueous workup, an advantage in scale-up scenarios where emulsion formation can compromise yield.

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